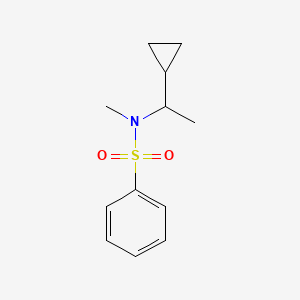![molecular formula C15H19N3O B7509749 2-[[Cyclopentyl(methyl)amino]methyl]phthalazin-1-one](/img/structure/B7509749.png)
2-[[Cyclopentyl(methyl)amino]methyl]phthalazin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[Cyclopentyl(methyl)amino]methyl]phthalazin-1-one, also known as CP-122,288, is a chemical compound that has been studied for its potential pharmacological effects. It belongs to the class of phthalazinone derivatives and has been found to have interesting properties that make it an attractive candidate for further research.
Mecanismo De Acción
The exact mechanism of action of 2-[[Cyclopentyl(methyl)amino]methyl]phthalazin-1-one is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell signaling pathways. This leads to the inhibition of cell growth and proliferation, which is why it has been found to be effective against cancer cells.
Biochemical and Physiological Effects:
2-[[Cyclopentyl(methyl)amino]methyl]phthalazin-1-one has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including protein kinase C and phosphodiesterase. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[[Cyclopentyl(methyl)amino]methyl]phthalazin-1-one in lab experiments is that it has been found to have activity against several types of cancer cells, making it a potentially useful tool for studying cancer biology. One limitation of using 2-[[Cyclopentyl(methyl)amino]methyl]phthalazin-1-one is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions that could be pursued in the study of 2-[[Cyclopentyl(methyl)amino]methyl]phthalazin-1-one. One direction is to further investigate its mechanism of action, which could lead to the development of more effective therapeutic agents. Another direction is to study its potential use in combination with other drugs, which could enhance its effectiveness against cancer cells. Additionally, more research could be done to determine its safety and toxicity profile, which would be important for its eventual use in humans.
Métodos De Síntesis
2-[[Cyclopentyl(methyl)amino]methyl]phthalazin-1-one can be synthesized through a multistep process that involves the reaction of cyclopentylmagnesium bromide with 2-bromo-1-(chloromethyl)benzene, followed by the reaction of the resulting cyclopentylmethyl chloride with 2-nitrobenzaldehyde. The final step involves the reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst.
Aplicaciones Científicas De Investigación
2-[[Cyclopentyl(methyl)amino]methyl]phthalazin-1-one has been studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been found to have activity against several types of cancer, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propiedades
IUPAC Name |
2-[[cyclopentyl(methyl)amino]methyl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-17(13-7-3-4-8-13)11-18-15(19)14-9-5-2-6-12(14)10-16-18/h2,5-6,9-10,13H,3-4,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNILNGWGBGBQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CN1C(=O)C2=CC=CC=C2C=N1)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7509678.png)
![Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate](/img/structure/B7509679.png)

![N,2-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)propanamide](/img/structure/B7509694.png)
![N-(4-acetamidophenyl)-2-[1-propyl-6-(trifluoromethyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B7509709.png)
![N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7509717.png)


![3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7509731.png)


